Product packaging for Resorcinol acetone(Cat. No.:CAS No. 63451-37-6)

Resorcinol acetone

Cat. No.: B8515851
CAS No.: 63451-37-6
M. Wt: 168.19 g/mol
InChI Key: CUSQEGUGRNCRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resorcinol acetone copolymer is a phenolic polymer synthesized via an acid-catalyzed addition-condensation reaction between resorcinol and acetone . This reaction proceeds through simultaneous addition-condensation and cyclization, resulting in a polymer architecture containing three distinct types of repeating units: isopropylidene-bridged resorcinols, chromane rings, and spiro-shaped double chromane rings . The obtained polymer is organosoluble, which facilitates processing, and exhibits high thermal stability, making it a promising candidate for the development of advanced plastic materials such as thermosets, adhesives, and coatings . Beyond its applications in material science, this copolymer also presents significant research value for the synthesis of novel biomaterials, with potential uses as antimicrobial agents, pesticides, and medicines . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B8515851 Resorcinol acetone CAS No. 63451-37-6

Properties

CAS No.

63451-37-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

benzene-1,3-diol;propan-2-one

InChI

InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-3(2)4/h1-4,7-8H;1-2H3

InChI Key

CUSQEGUGRNCRHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.C1=CC(=CC(=C1)O)O

Related CAS

63451-37-6

Origin of Product

United States

Chemical Synthesis and Reaction Pathways of Resorcinol Acetone Compounds

Synthesis of Resorcinol-Acetone Copolymers and Resins

The synthesis of resorcinol-acetone copolymers typically involves acid-catalyzed polymerization, where resorcinol (B1680541) and acetone (B3395972) serve as the primary reactants. nih.govsmolecule.com The reactivity of acetone in condensation reactions is generally lower than that of aldehydes due to steric hindrance. nih.gov However, the resulting novolac from acetone incorporation features an isopropylidene bridge in the polymer backbone, which can enhance processability compared to formaldehyde-based novolacs. nih.gov

Acid-Catalyzed Polymerization Methodologies

Acidic catalysts are crucial for increasing the reaction rate in the synthesis of resorcinol-acetone polymers. nih.govresearchgate.net

Trifluoroacetic acid (TFA) has been successfully employed as a catalyst for the polymerization of resorcinol with acetone. nih.govresearchgate.netsmolecule.comdntb.gov.uanih.gov A typical procedure involves the dropwise addition of trifluoroacetic acid to a solution of resorcinol and an excess of acetone at 0 °C. nih.gov The resulting mixture is then stirred for approximately 12 hours at room temperature. nih.gov After the reaction, the mixture is poured into water to precipitate the polymer, which is subsequently collected and can be further purified by reprecipitation in water. nih.gov The obtained polymer is readily soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, and acetone. nih.gov

Hydrochloric acid (HCl) has also been utilized as an acid catalyst in resorcinol-acetone reactions, particularly in the synthesis of model compounds. nih.govresearchgate.net For instance, a mixture of resorcinol, acetone, and 12 N hydrochloric acid, along with diethyl ether and dichloromethane, was stirred and refluxed for 4 hours to yield a model compound. nih.gov Similarly, hydrochloric acid was used in the synthesis of another model compound involving 4-methylresorcinol, acetone, acetic acid, and mercaptoacetic acid, with stirring at 80 °C for 13.5 hours. nih.gov

For the preparation of resorcinol-acetone copolymer using trifluoroacetic acid, specific polymerization conditions have been determined. nih.gov The initial reaction is typically carried out at 0 °C, followed by stirring at room temperature for 12 hours. nih.gov Research indicates that for this specific polymerization, the molecular weight and yield of the obtained polymer were not significantly dependent on higher reaction temperatures (e.g., 60 °C) or longer polymerization times (e.g., 24 hours). nih.gov

The following table summarizes some experimental conditions and their outcomes:

ConditionCatalystTemperatureReaction TimeMolecular Weight (Mw)Polydispersity (Mw/Mn)
StandardTFA0 °C then RT12 hoursNot specifiedNot specified
ATFA60 °C12 hours2,6001.8
BTFART24 hours1,0001.3

Note: RT denotes room temperature. nih.gov

The choice of solvent system is also critical. Acetone itself serves as a reactant and a solvent in the polymerization. nih.gov The purification process often involves dissolving the polymer in a minimum volume of acetone and then reprecipitating it in water. nih.gov

Mechanistic Elucidation of Resorcinol-Acetone Polymerization

The polymerization of resorcinol with acetone, particularly under acid catalysis, is a complex process involving multiple reaction pathways. nih.gov

Studies using techniques such as 1H-NMR, 13C-NMR, and MALDI-TOF Mass spectrometry have revealed that the polymerization of resorcinol with acetone proceeds via simultaneous addition-condensation and cyclization pathways. nih.govresearchgate.netsmolecule.comnih.gov This leads to the formation of a polymer with three distinct types of repeating units: isopropylidene bridged-resorcinol, chromane (B1220400) ring, and spiro-shaped double chromane ring structures. nih.govresearchgate.netnih.gov

The presence of these repeating units confirms the intricate nature of the polymerization mechanism. nih.govresearchgate.net Furthermore, it has been observed that the hydrogen atom at position 2 in the benzene (B151609) ring of resorcinol exhibits significantly lower reactivity due to steric hindrance compared to hydrogen atoms at positions 4 or 6. researchgate.net This steric effect can limit the functionality of resorcinol to 2 in the synthesis of certain oligomers, leading to linear rather than network structures, even when acetone is in excess. researchgate.net

Synthesis and Characterization of Model Compounds for Resorcinol-Acetone Reactions

The reactions between resorcinol and acetone can lead to the formation of various condensation products, including copolymers, which serve as model compounds for understanding their complex reaction pathways. Research has demonstrated the synthesis and characterization of resorcinol-acetone copolymers through acid-catalyzed polymerization nih.govresearchgate.netnih.gov. This polymerization proceeds via a simultaneous addition-condensation and cyclization mechanism nih.govresearchgate.netnih.gov.

The resulting copolymers have been identified to contain three primary types of repeating units:

Isopropylidene bridged-resorcinol: Formed by the direct condensation of acetone with two resorcinol units.

Chromane ring: A cyclic structure resulting from intramolecular cyclization.

Spiro-shaped double chromane ring: A more complex cyclic structure indicating further cyclization and condensation nih.govresearchgate.netnih.gov.

Trifluoroacetic acid has been successfully employed as a catalyst for this polymerization nih.govresearchgate.netnih.gov. For the synthesis of specific model compounds, hydrochloric acid has also been utilized nih.govresearchgate.net. The molecular mass of the resultant oligomers can range from 840 to 1320, influenced by the molar ratio of acetone to resorcinol in the reaction system researchgate.net. These polymers exhibit favorable solubility in common organic solvents such as tetrahydrofuran (THF), chloroform, and acetone nih.govresearchgate.net. Characterization of these compounds typically involves spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, MALDI-TOF Mass spectrometry, and FT-IR, which provide detailed insights into their structural composition nih.govresearchgate.netnih.govresearchgate.netjmchemsci.com.

Co-Production Pathways of Resorcinol and Acetone

The primary industrial method for the co-production of resorcinol and acetone is an adaptation of the well-known Hock rearrangement process nih.govjustia.comprocurementresource.comgoogle.comgoogle.comquora.com. This process, analogous to the cumene (B47948) process for phenol (B47542) and acetone, utilizes isopropylbenzene derivatives as starting materials to yield both resorcinol and acetone efficiently.

The Hock Rearrangement Process from Isopropylbenzene Derivatives

The Hock rearrangement process for resorcinol and acetone production is a multi-step industrial synthesis, beginning with the alkylation of aromatic compounds and culminating in the acid-catalyzed decomposition of a dihydroperoxide intermediate.

Production of 1,3-Diisopropylbenzene (B165221) Precursors

The key precursor for resorcinol and acetone co-production via the Hock process is 1,3-diisopropylbenzene (m-DIPB) nih.govjustia.comprocurementresource.comgoogle.comgoogle.comwikipedia.org. This compound is typically synthesized through the Friedel-Crafts alkylation of benzene and/or cumene with propylene (B89431) nih.govjustia.comgoogle.comgoogle.comquora.comwikipedia.org. Various Lewis acids, such as aluminum trichloride, or Brønsted acids like phosphoric acid, serve as catalysts for these alkylation reactions wikipedia.orgwikipedia.org. Additionally, 1,3-diisopropylbenzene can be obtained through the thermal isomerization of 1,4-diisopropylbenzene (B50396) over a solid acid catalyst wikipedia.org.

Oxidation of Diisopropylbenzene to Dihydroperoxides

Following the production of 1,3-diisopropylbenzene, the next critical step involves its oxidation to form dihydroperoxides. This liquid-phase oxidation is typically carried out using molecular oxygen or air nih.govjustia.comprocurementresource.comgoogle.comgoogle.comonepetro.orgprepchem.comgoogle.com. The oxidation yields a mixture predominantly composed of m-diisopropylbenzene dihydroperoxide (m-DHP) and m-diisopropylbenzene monohydroperoxide (m-MHP) or hydroxyhydroperoxides (m-HHP) nih.govgoogle.comgoogle.comonepetro.orgprepchem.comgoogle.comgoogleapis.com.

Industrial conditions for this oxidation often involve an aqueous alkaline medium, such as a sodium hydroxide (B78521) solution, maintained at temperatures between 90-110 °C and pressures of 0.5-0.7 MPa nih.gov. Cobalt-based catalysts, like cobalt naphthenate, can also be employed in conjunction with alkaline agents . To enhance the yield of the desired dihydroperoxide, hydrogen peroxide can be used to convert the less desirable m-HHP into m-DHP justia.comgoogle.comgoogle.comgoogleapis.com.

Acid-Catalyzed Decomposition of Diisopropylbenzene Dihydroperoxide to Resorcinol and Acetone

The final stage of the Hock process involves the acid-catalyzed cleavage (decomposition) of m-diisopropylbenzene dihydroperoxide (m-DHP) into resorcinol and acetone nih.govjustia.comgoogle.comgoogle.comonepetro.orgprepchem.comgoogleapis.com. This decomposition reaction is highly exothermic and ideally yields one mole of resorcinol and two moles of acetone from each mole of m-DHP google.comgoogleapis.com.

The reaction is typically conducted in a liquid phase, often within a substantially anhydrous organic solvent such as acetone, methyl isobutyl ketone (MIBK), benzene, or toluene (B28343) google.comgoogleapis.com. For instance, decomposition can be performed in boiling acetone with approximately 1% sulfuric acid nih.gov. The efficiency and yield of resorcinol are significantly influenced by the experimental conditions and the purity of the m-DHP feed google.comonepetro.orgprepchem.comgoogleapis.com. Notably, the presence of water can retard the decomposition rate google.comgoogleapis.com.

Catalytic Systems Employed in Dihydroperoxide Decomposition (Brønsted and Lewis Acids)

The decomposition of m-DHP is facilitated by the presence of strong acid catalysts, which can be broadly categorized into Brønsted and Lewis acids google.comonepetro.orggoogleapis.com.

Brønsted Acids: Common Brønsted acids used in this decomposition include sulfuric acid (H₂SO₄) and orthophosphoric acid (H₃PO₄) google.comgoogleapis.com. These acids donate protons to initiate and propagate the rearrangement mechanism.

Lewis Acids: Lewis acids are also effective catalysts for this reaction. Examples include boron trifluoride (often used as its etherate complex), ferric chloride (FeCl₃), and stannic chloride (SnCl₄) justia.comgoogle.comgoogle.comgoogle.comgoogleapis.com. These catalysts act by accepting electron pairs, which facilitates the rearrangement of the hydroperoxide.

The rate of DHP decomposition is generally considered to be first-order with respect to DHP concentration and is accelerated by the presence of both the acid catalyst and resorcinol itself google.comgoogleapis.com.

Advanced Characterization Techniques for Resorcinol Acetone Systems

Spectroscopic Analysis of Resorcinol-Acetone Compounds

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the resorcinol-acetone reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of resorcinol-acetone compounds. Both ¹H-NMR and ¹³C-NMR provide critical data for identifying the different structural motifs formed during the polymerization and cyclization reactions. nih.govresearchgate.net

¹H-NMR Spectroscopy: Proton NMR spectra of resorcinol-acetone copolymers exhibit characteristic signals that correspond to the aromatic protons of the resorcinol (B1680541) units, as well as the aliphatic protons from the acetone-derived linkages. In DMSO-d₆, the phenolic hydroxyl (-OH) protons typically appear in the range of δ 9.41-8.97 ppm. researchgate.net The aromatic protons (Ph-H) are observed in the region of δ 7.38-5.65 ppm. researchgate.net The signals for the methyl (-CH₃) and methylene (B1212753) (-CH₂-) protons from the isopropylidene bridges and chromane (B1220400) structures are found in the upfield region, between δ 2.95 and 0.31 ppm. researchgate.net

¹³C-NMR Spectroscopy: Carbon-13 NMR provides key insights into the carbon framework of the polymer. The aromatic carbons of the resorcinol units show signals in the range of δ 156.2-148.0 ppm and δ 127.1-120.3 ppm. researchgate.net The carbons of the isopropylidene bridge, chromane ring, and spiro-shaped double chromane ring structures give rise to specific signals. For instance, peaks around 44 ppm (R-CH₂-R), 77 ppm (R-CH₂-C(CH₃)(OPh)-R), and 97 ppm (R-CH₂-C(OPh)₂-CH₂-R) are indicative of the chromane and spiro ring structures. nih.gov

The combination of ¹H and ¹³C-NMR allows for the identification of three main repeating units in the resorcinol-acetone copolymer: isopropylidene bridged-resorcinol, a chromane ring, and a spiro-shaped double chromane ring. nih.govmdpi.comresearchgate.net

¹H-NMR Chemical Shifts (ppm) in DMSO-d₆ Assignment
9.41-8.97Phenolic -OH
7.38-5.65Aromatic Ph-H
2.95-0.31-CH₃, -CH₂-
¹³C-NMR Chemical Shifts (ppm) in DMSO-d₆ Assignment
156.2-148.0Aromatic C-O
127.1-120.3Aromatic C-H, C-C
97Spiro ring carbon (R-CH₂-C(OPh)₂-CH₂-R)
77Chromane ring carbon (R-CH₂-C(CH₃)(OPh)-R)
44Methylene bridge carbon (R-CH₂-R)

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the resorcinol-acetone reaction products. nih.govresearchgate.net The FT-IR spectrum of the resorcinol-acetone copolymer displays several characteristic absorption bands. A broad band in the region of 3420 cm⁻¹ is attributed to the O-H stretching vibrations of the phenolic hydroxyl groups. researchgate.net The peaks observed at 2960 and 2870 cm⁻¹ correspond to the C-H stretching of the methyl and methylene groups. nih.govresearchgate.net Aromatic C=C stretching vibrations are typically observed around 1622 cm⁻¹. researchgate.net The presence of these key functional groups is confirmed by comparing the spectra of the polymer with those of synthesized model compounds representing the different structural units. nih.gov

FT-IR Absorption Bands (cm⁻¹) Functional Group Assignment
3420O-H stretch (phenolic)
2960, 2870C-H stretch (aliphatic)
1622C=C stretch (aromatic)
1490Aromatic ring vibration
1240, 1140C-O stretch

Mass Spectrometry (MALDI-TOF MS) for Oligomer and Polymer Mass Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a valuable technique for characterizing the mass of oligomers and polymers formed in the resorcinol-acetone reaction. nih.govmdpi.comresearchgate.net This soft ionization method allows for the analysis of large molecules with minimal fragmentation. nih.gov

The MALDI-TOF mass spectrum of a resorcinol-acetone copolymer shows fragmentation patterns with regular peaks corresponding to the different repeating units. mdpi.com The mass differences between adjacent peaks in the spectrum can be attributed to the masses of the constituent monomers, confirming the copolymer structure. mdpi.com For instance, the presence of peaks corresponding to masses of 150 Da, 190 Da, and 230 Da suggests the existence of the isopropylidene bridged-resorcinol unit, the chromane ring unit, and the spiro-shaped double chromane ring unit, respectively. mdpi.com This technique provides direct evidence for the complex structure of the copolymer. nih.govmdpi.comresearchgate.net

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the components of the complex resorcinol-acetone reaction mixture and for determining the molecular weight distribution of the resulting polymers.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used method for determining the molecular weight distribution of polymers. shimadzu.comlcms.cz In GPC, molecules are separated based on their size in solution. shimadzu.com

For resorcinol-acetone copolymers, GPC analysis is typically performed using tetrahydrofuran (B95107) (THF) as the eluent and polystyrene standards for calibration. nih.gov The results provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov For a typical resorcinol-acetone copolymer, the weight-average molecular weight (Mw) can be around 3,700 with a polydispersity index of 2.3. nih.gov The molecular weight can be influenced by reaction conditions such as temperature and time. nih.gov For instance, higher reaction temperatures have been shown to yield polymers with slightly lower molecular weights. nih.gov

GPC Analysis Data for Resorcinol-Acetone Copolymer Value
Weight-Average Molecular Weight (Mw)3,700
Number-Average Molecular Weight (Mn)1,609
Polydispersity Index (PDI)2.3

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of a chemical reaction. libretexts.org In the context of resorcinol-acetone systems, TLC can be used to track the consumption of the resorcinol starting material and the formation of various products over time. semanticscholar.org By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of new spots corresponding to the products and the disappearance of the reactant spot can be observed. libretexts.org This allows for a qualitative assessment of the reaction's progression and helps in determining the optimal reaction time. libretexts.orgthieme.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the various components within a test sample. In the context of resorcinol-acetone reactions, GC-MS is instrumental in assessing the purity of the final products and identifying any unreacted starting materials, intermediates, or byproducts. researchgate.netbiomedpharmajournal.org

The process involves vaporizing the sample and passing it through a gas chromatography column, where individual compounds are separated based on their physicochemical properties. As each component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum acts as a molecular fingerprint, which can be compared against spectral libraries for positive identification. biomedpharmajournal.org

Research on the reaction between resorcinol and acetone (B3395972) has utilized GC-MS to analyze the resulting products. researchgate.net The technique is also critical for ensuring the purity of the initial reactants, as impurities present in the acetone solvent, for example, can confound the reaction and subsequent analysis. chromatographyonline.com Studies have employed GC-MS to examine the purity of various commercial grades of acetone, identifying a range of chemical impurities that could potentially interfere with sensitive reactions. chromatographyonline.com By establishing a GC method, researchers can quantitatively analyze the components in the reaction mixture, ensuring the desired product has been synthesized and meets the required purity standards. researchgate.net

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC) for Curing Behavior and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique for investigating the curing process and thermal transitions of resorcinol-acetone systems, particularly in the formation of resins and polymers. tainstruments.comsapub.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of endothermic and exothermic events such as glass transitions, melting, and curing reactions. tainstruments.comsapub.org

In the study of resins derived from resorcinol, DSC is used to characterize the curing kinetics. osti.govresearchgate.net For instance, the addition of resorcinol to phenolic resins has been shown to accelerate the curing process, an effect that can be quantified using DSC. osti.govresearchgate.net The thermograms generated from DSC analysis show exothermic peaks corresponding to the curing reaction; the temperature and enthalpy of these peaks provide crucial data on the reaction rate and the extent of cure. tainstruments.comresearchgate.net

Interestingly, DSC analysis performed on a specific resorcinol-acetone copolymer revealed that the polymer did not exhibit a glass transition temperature (Tg), which is a key characteristic of many polymers. nih.govresearchgate.net The absence of a Tg can provide insights into the polymer's structure, suggesting a high degree of cross-linking or a rigid molecular architecture. nih.govresearchgate.net Researchers use various heating rates in DSC experiments to evaluate curing models and predict the isothermal curing behavior of these resin systems. osti.govresearchgate.netbohrium.com

Table 1: DSC Curing Data for Resorcinol-Phenolic Resins This interactive table summarizes findings on the curing behavior of phenolic resins with varying resorcinol content, as analyzed by DSC.

Resin Composition Heating Rate (°C/min) Peak Exotherm Temperature (°C) Key Observation
Pure Phenolic Resin 1.0 Varies Baseline for comparison. researchgate.net
Phenol-Resorcinol-Formaldehyde (15% Resorcinol) N/A 99.9 and 158.2 (double peak) Shows a two-stage curing process. researchgate.net
Phenol-Resorcinol-Formaldehyde (25% Resorcinol) N/A 93.9 (single peak) Increased resorcinol content leads to a lower single-stage curing temperature. researchgate.net
10 wt% Resorcinol-added 1.0 Lower than pure resin Resorcinol addition accelerates curing. researchgate.net
20 wt% Resorcinol-added 1.0 Lower than 10% sample Curing acceleration is dependent on resorcinol concentration. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

TGA studies on resorcinol-acetone copolymers have demonstrated their high thermal stability. nih.govresearchgate.net The degradation is often quantified by the temperature at which a certain percentage of weight loss occurs. For example, the Td10, or the temperature at which 10% weight loss is observed, has been used as a key metric. For a resorcinol-acetone copolymer, a Td10 of 325°C was recorded, indicating significant thermal resilience. nih.govresearchgate.net This stability is attributed to the polymer's structure, which may include rigid spiro-shaped chromane rings in the backbone. nih.govresearchgate.net

Furthermore, TGA has been used in conjunction with DSC to study resorcinol-modified phenolic resins. These analyses revealed that the addition of resorcinol can decrease curing times by up to 71% without negatively impacting the final carbon yield, which is a measure of the material remaining after thermal degradation. osti.govbohrium.com

Table 2: TGA Thermal Stability Data for Resorcinol-Acetone Based Polymers This interactive table presents the 10% weight loss degradation temperatures (Td10) for different polymers synthesized from resorcinol and acetone, indicating their thermal stability under a nitrogen atmosphere.

Polymer Sample Description Td10 (°C)
Polymer 1 Resorcinol-acetone copolymer 325
Polymer 5 2-Methylresorcinol-acetone copolymer 281
Polymer 6 High molecular weight polymer from Polymer 5 and formaldehyde (B43269) 321

Data sourced from Kobayashi & Konishi (2009). nih.govresearchgate.net

Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis of Derivatives

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. ul.ie The technique works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface. ul.ie

In the analysis of resorcinol-acetone derivatives, particularly in complex systems like composite thin films, XPS provides invaluable information. For example, in a study of a chitosan-graphene oxide thin film incorporated with a resorcinol derivative, 4-(2-pyridylazo)resorcinol (B72590) (PAR), XPS was used to confirm the presence of carbon, oxygen, and nitrogen on the film's surface. mdpi.com

Furthermore, by deconvoluting the high-resolution spectra of individual elements, XPS can identify the specific functional groups present and their chemical environments. mdpi.com This capability is crucial for understanding the chemical interactions between the resorcinol derivative and other components of a composite material. For instance, after exposing the PAR-containing thin film to cobalt ions, XPS analysis was able to confirm which functional groups, such as the primary amino groups, were involved in the binding reaction with the metal ions. mdpi.com This level of detail is essential for designing materials with specific surface functionalities.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This information is then used to calculate the empirical formula and confirm the stoichiometric composition of a newly synthesized substance.

In the synthesis of oligomers and polymers from resorcinol and acetone, elemental analysis provides direct evidence of the ratio in which the monomers have combined. Research has shown that even when acetone is used in large excess during the reaction with resorcinol, the molar ratio of acetone to resorcinol in the resulting linear oligomer is consistently less than two. researchgate.net This finding, confirmed by gravimetric methods, is crucial for understanding the reaction mechanism and the final structure of the polymer, indicating that steric hindrance may prevent a higher incorporation of acetone units. researchgate.net

For newly prepared resorcinol derivatives, elemental analysis is a standard characterization step. The experimentally determined weight percentages of the elements are compared with the calculated values for the proposed chemical structure. A close match between the experimental and calculated values validates the molecular formula of the synthesized compound. jmchemsci.com

Contact Angle Measurements for Surface Hydrophobicity of Resorcinol-Acetone Gels

Contact angle measurement is a critical technique for quantifying the wettability of a solid surface, which directly relates to its hydrophobicity (water-repelling nature) or hydrophilicity (water-attracting nature). The technique involves depositing a liquid droplet onto the gel surface and measuring the angle formed at the three-phase (solid, liquid, and vapor) contact line. A high contact angle indicates low wettability and a hydrophobic surface, whereas a low contact angle signifies high wettability and a hydrophilic surface.

Resorcinol-based gels, including those synthesized from resorcinol-acetone, are typically hydrophilic due to the presence of polar phenolic hydroxyl groups in their structure. researchgate.net However, their surface properties can be extensively modified to create highly hydrophobic materials for specific applications. Chemical functionalization, such as silylation, can replace the hydrophilic hydroxyl groups with nonpolar silyl (B83357) groups, drastically altering the surface energy and its interaction with water. researchgate.net

Research into the hydrophobization of analogous resorcinol-formaldehyde (RF) gels demonstrates the effectiveness of these modifications and the utility of contact angle measurements in verifying them. Studies have shown that through surface silylation, it is possible to produce highly hydrophobic RF gels that maintain their water-repelling properties over extended periods, with measured contact angles greater than 130°. researchgate.net Other modifications, such as crosslinking with specific silanes, have yielded RF-silica aerogels with water contact angles as high as 141.5°. researchgate.net These findings underscore the capacity to tune the surface properties of resorcinol-based gels from inherently hydrophilic to strongly hydrophobic.

Table 1: Water Contact Angles of Modified Resorcinol-Based Gels
Gel Type / ModificationReported Water Contact Angle (°)Reference
Silylated Resorcinol-Formaldehyde (RF) Xerogels>130 researchgate.net
RF-Silica Aerogel (crosslinked with γ-aminopropyltriethoxysilane)141.5 researchgate.net
Hybrid Phenolic Bead Aerogels152 researchgate.net

Other Analytical Techniques

Non-aqueous Conductometric Titration for Molecular Weight Estimation

Non-aqueous conductometric titration is a valuable method for determining the number average molecular weight (Mn) of polymers that are insoluble in water or behave as very weak acids or bases in aqueous media. slideshare.net Phenolic resins, such as those derived from resorcinol and acetone, fall into this category. The technique is based on monitoring the electrical conductivity of a solution of the polymer in a non-aqueous solvent as a titrant is incrementally added.

The procedure involves dissolving a known weight of the resorcinol-acetone polymer in a suitable organic solvent, such as dimethylformamide or pyridine. deepdyve.comslideshare.net A standard solution of a strong base in a non-aqueous solvent, for example, tetrabutylammonium (B224687) hydroxide (B78521) in a benzene-methanol mixture, is used as the titrant. deepdyve.com The phenolic hydroxyl groups on the polymer chain are acidic and react with the titrant. As the titration proceeds, the concentration of ionic species in the solution changes, which in turn alters its electrical conductivity. The equivalence point of the titration, where all the acidic phenolic groups have been neutralized, is identified by a distinct break or inflection point in the plot of conductivity versus the volume of titrant added. By knowing the initial mass of the polymer and the amount of titrant required to reach the equivalence point, the number of moles of repeating monomer units can be calculated, allowing for the estimation of the number average molecular weight.

This method has been successfully applied to characterize resins that are structurally related to resorcinol-acetone systems. For instance, the number average molecular weight (Mn) of acetone-formaldehyde-resorcinol resins has been estimated using non-aqueous conductometric titration, demonstrating the technique's applicability to these types of polymers. tandfonline.comtandfonline.com Research has shown how the molecular weight of these resins varies with the initial ratio of reactants used during synthesis. tandfonline.com

Table 2: Number Average Molecular Weight (Mn) of Acetone-Formaldehyde-Resorcinol (AF-R) Resins by Non-aqueous Conductometric Titration
Molar Ratio of Reactants (AF:R)Estimated Mn (g/mol)Reference
1:1.0580 tandfonline.com
1:1.51000 tandfonline.com
1:2.0385 tandfonline.com

Theoretical and Computational Chemistry of Resorcinol Acetone Reactions

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions involving resorcinol (B1680541). By solving the Schrödinger equation with various levels of approximation, these techniques can predict the energetics and geometries of reactants, products, and transition states, thereby mapping out the most probable reaction pathways.

Density Functional Theory (DFT) has become a important tool for investigating the oxidation mechanisms of resorcinol. researchgate.netrsc.org Studies combining DFT calculations with experimental techniques like cyclic voltammetry have provided a comprehensive understanding of the process. chem960.comnih.gov

Research has shown that the electrochemical oxidation of resorcinol is an irreversible process across a wide pH range. chem960.comresearchgate.net The mechanism is pH-dependent: at a pH below the first acid dissociation constant (pKa1), resorcinol undergoes a one-proton, one-electron (1H⁺/1e⁻) oxidation to form a radical. chem960.comnih.govresearchgate.net At a pH above the second acid dissociation constant (pKa2), the oxidation proceeds via a one-electron (1e⁻) pathway, also resulting in a radical species. chem960.comresearchgate.net These highly reactive radicals rapidly combine to form dimers and subsequently polymers, which deposit on the electrode surface, leading to fouling. rsc.orgchem960.comnih.gov

DFT calculations have been crucial in confirming the favorability of these pathways. By calculating the reaction energies of elementary steps and analyzing the highest occupied molecular orbital (HOMO) eigenvalues of the radical intermediates, researchers have confirmed that the 1H⁺/1e⁻ oxidation is the most energetically favorable route under acidic conditions. rsc.orgchem960.comresearchgate.net These computational findings are consistent with experimental observations, including the apparent transfer coefficient and the slope of the peak potential versus pH. rsc.orgchem960.com

Table 1: Key Findings from DFT Studies on Resorcinol Oxidation

Parameter Experimental Value DFT Calculated Value/Confirmation Reference
Oxidation Process Chemically and electrochemically irreversible Confirmed by reaction energy calculations chem960.com
Mechanism (pH < pKa1) 1H⁺/1e⁻ transfer Energetically favorable pathway chem960.comresearchgate.net
Mechanism (pH > pKa2) 1e⁻ transfer Formation of radicals chem960.comresearchgate.net
Product Polymer film on electrode surface Radicals readily react to form dimers/polymers chem960.comnih.gov
Peak Potential (Ep) vs. pH Slope -54 mV pH⁻¹ Consistent with proposed mechanisms chem960.com

| Apparent Transfer Coefficient (β) | 0.6 ± 0.1 | Consistent with proposed mechanisms | chem960.com |

This table summarizes consistent findings between experimental results and DFT calculations for the electrochemical oxidation of resorcinol.

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio methods for studying large molecular systems. uni-muenchen.deacademicdirect.org These methods simplify Hartree-Fock theory by using parameters derived from experimental data to approximate certain integrals, making them suitable for calculating the geometrical structures of molecules and analyzing transition states. uni-muenchen.de

The PM3 method has been successfully applied to investigate the acylation reaction of resorcinol to form new derivatives. jmchemsci.com In these studies, the geometrical structures of the reactants, intermediates, and products are calculated to understand the reaction pathway. jmchemsci.com By modeling different potential transition states, researchers can investigate the most probable reaction mechanism based on energetic and electronic characteristics. jmchemsci.com For the acylation of resorcinol, calculations have demonstrated that the reaction preferentially occurs at the para position of the aromatic ring, which aligns with the high yield of the corresponding product observed experimentally. jmchemsci.com

Analyzing the transition states provides critical information about the energy barrier of the reaction. The PM3 method can calculate the heat of formation for these transition states, allowing for the determination of the activation energy and providing a more complete picture of the reaction kinetics. jmchemsci.com

Molecular Modeling and Simulation of Resorcinol-Acetone Polymerization Processes

The reaction between resorcinol and acetone (B3395972) in the presence of an acid catalyst leads to the formation of complex oligomers and polymers. researchgate.netnih.gov Molecular modeling and simulation are essential to understand the structure of these resulting polymers. The polymerization is complex, proceeding through simultaneous addition-condensation and cyclization reactions. nih.govresearchgate.net

Spectroscopic data, combined with molecular modeling, suggests that the resulting polymer is composed of three distinct repeating units:

An isopropylidene bridged-resorcinol unit. nih.govresearchgate.net

A chromane (B1220400) ring structure. nih.govresearchgate.net

A spiro-shaped double chromane ring structure. nih.govresearchgate.net

The formation of these varied structures is a key aspect of the polymerization process. Computational studies help in visualizing these structures and understanding their formation. For instance, steric hindrance at position 2 of the resorcinol ring limits its functionality, preventing the formation of a cross-linked network and resulting in a linear, soluble oligomer. researchgate.net Molecular dynamics simulations can be employed to predict the conformational behavior of these polymer chains in solution and in the solid state, providing insights into their macroscopic properties such as solubility and thermal stability. researchgate.net

Elucidation of Acylation Mechanisms of Resorcinol in Acetone-Containing Media

The acylation of resorcinol is a significant reaction for producing valuable intermediates like 2',4'-dihydroxyacetophenone (B118725) (resoacetophenone). future4200.com Computational methods, particularly semi-empirical approaches like PM3, have been utilized to elucidate the mechanism of this reaction. jmchemsci.com

A theoretical investigation of the acylation reaction involves modeling the geometric structures of the reactants and proposing various transition states to determine the most likely reaction pathway. jmchemsci.com The calculations focus on the energetic and electronic properties of these states. For the acylation of resorcinol, three potential transition states are typically examined. The computational results consistently indicate that the acylation occurs preferentially at the para-position of the resorcinol ring, which is in agreement with experimental observations of high product yields for this isomer. jmchemsci.com

| TS3 | Para | Lower | Most probable pathway | jmchemsci.com |

This table illustrates how computational analysis of transition state energies helps in determining the most favorable reaction pathway for the acylation of resorcinol.

While these studies provide a fundamental understanding of the acylation mechanism, the specific role of acetone as a solvent medium would involve further computational analysis, such as including solvent molecules explicitly in the calculations or using a continuum solvation model to account for their effect on the reaction energetics.

Computational Insights into Electrochemical Oxidation of Resorcinol

Computational chemistry provides deep insights into the electrochemical oxidation of resorcinol, complementing experimental findings. researchgate.netnih.gov DFT calculations are particularly powerful in this regard, offering a molecular-level view of the oxidation mechanism. rsc.orgresearchgate.net

Studies have established that the oxidation of resorcinol is an irreversible process that leads to the formation of a polymeric film on the electrode surface. researchgate.netchem960.com Computational models help to dissect this complex process. The initial step involves the formation of a resorcinol radical through either a concerted proton-electron transfer or a simple electron transfer, depending on the pH of the solution. nih.govresearchgate.net

DFT is used to calculate the reaction energies for each potential elementary step in the oxidation process. chem960.comresearchgate.net These calculations have shown that the pathway involving a 1H⁺/1e⁻ transfer is the most energetically favorable under many conditions. chem960.comresearchgate.net Furthermore, by analyzing the HOMO (Highest Occupied Molecular Orbital) of the intermediate radicals, computational models can predict the subsequent reaction steps. The distribution of the HOMO indicates the most likely sites for radical-radical coupling, which initiates the polymerization process. chem960.comresearchgate.net These insights are critical for understanding the mechanism of electrode fouling, a common issue in the electroanalysis of phenolic compounds. chem960.com

Table 3: Computationally Derived Parameters for Resorcinol Oxidation

Computational Method Parameter Investigated Key Insight Reference
DFT Reaction Energies of Elementary Steps Confirmed the (1H⁺)/1e⁻ oxidation as the energetically favorable pathway. chem960.comresearchgate.net
DFT HOMO Eigenvalues of Radical Intermediates Identified reactive sites for subsequent dimerization and polymerization. chem960.comresearchgate.net
DFT Effect of pH Elucidated the switch from a 1H⁺/1e⁻ mechanism to a 1e⁻ mechanism with increasing pH. nih.govresearchgate.net

| DFT | Solvation Effects | Showed that oxidation is more favorable in the aqueous phase. | researchgate.net |

This table highlights specific contributions of computational methods to understanding the electrochemical oxidation of resorcinol.

Advanced Materials Science and Applications Derived from Resorcinol Acetone Chemistry

Carbonaceous Materials from Resorcinol-Acetone Precursors

Synthesis of Carbon Aerogels from Resorcinol-Acetone-derived Gels

The synthesis of carbon aerogels often involves sol-gel polycondensation reactions, where acetone (B3395972) plays a crucial role, either as a direct reactant or as a solvent in the drying process. A direct chemical interaction between resorcinol (B1680541) and acetone can lead to the formation of a resorcinol-acetone copolymer. This copolymer is synthesized through a trifluoroacetic acid-catalyzed polymerization, involving simultaneous addition-condensation and cyclization reactions scribd.comwikipedia.org. The resulting polymer contains three types of repeating units: isopropylidene bridged-resorcinol, chromane (B1220400) rings, and spiro-shaped double chromane rings scribd.comwikipedia.org. Such polymers hold potential for applications in plastic materials like thermosets, adhesives, and coatings, and as precursors for carbon materials scribd.comwikipedia.org.

Beyond direct copolymerization, acetone is widely employed as a solvent in the preparation of resorcinol-formaldehyde (RF) aerogels, which are then carbonized to produce carbon aerogels. In this process, after the initial polycondensation of resorcinol and formaldehyde (B43269) in an aqueous solution, the water within the wet gel structure is exchanged with acetone, followed by a subsequent exchange with supercritical CO2 for drying wikipedia.org. This solvent exchange step is critical for preserving the highly porous and uniform structure of the gels, leading to carbon aerogels with high specific surface area and pore volume. For instance, carbon aerogels synthesized using 20 mass % resorcinol concentrations, regardless of the drying method, exhibited high specific surface areas and pore volumes, as detailed in Table 1.

Table 1: Textural Parameters of Carbon Aerogels from RF Gels (Acetone Solvent Exchange)

Resorcinol Concentration (mass %)Specific Surface Area (m²/g)Pore Volume (cm³/g)
20 (Low-temperature drying)8671.673
20 (High-temperature drying)7200.535

Data derived from.

Development of N-Doped Carbon Materials through Pyrolysis of Hybrid Networks

Acetone is integral to the formation of specific hybrid networks that, upon pyrolysis, yield N-doped carbon materials. A notable example is the synthesis of iminium-bridged resorcinol-silane (I-R-S) gel networks. In this synthesis, resorcinol reacts with 3-aminopropyl triethoxysilane (B36694) (APTES) in the presence of acetone under ambient conditions. Acetone serves a dual role: it acts as a solvent, solubilizing the precursors (APTES and resorcinol), and as a reactant, reacting with the amine group in APTES to form imine functionalities. This imine then further reacts with resorcinol to construct the I-R-S gel networks.

Upon pyrolysis at elevated temperatures (e.g., 600, 800, and 1000 °C), these I-R-S gels transform into silica-containing N-doped carbon, a transformation confirmed by X-ray photoelectron spectroscopy (XPS). Subsequent removal of silica (B1680970) through hydrofluoric acid (HF) treatment yields porous N-doped carbon. This method provides a route to develop carbon materials with incorporated nitrogen, which is crucial for enhancing their functional properties.

Integration into Electrode Materials for Electrocatalysis (e.g., Oxygen Reduction Reaction) and Energy Storage (Supercapacitors)

The N-doped carbon materials derived from the pyrolysis of iminium-bridged resorcinol-silane gels exhibit promising performance as electrode materials for electrocatalysis and energy storage applications.

For electrocatalysis, specifically the oxygen reduction reaction (ORR), the porous N-doped carbon obtained after HF treatment of pyrolyzed I-R-S gels effectively electrocatalyzes the ORR via a mixed 3e- pathway. Notably, a sample pyrolyzed at 600 °C, followed by HF treatment, displayed an approximate 2e- pathway with a high peroxide yield of 91%. The composition of functional groups within N-modified carbon xerogels significantly impacts their catalytic activity in the oxygen reduction reaction, with the ratio between quaternary and pyrrolic nitrogen species influencing the onset potential and the number of electrons transferred.

In the context of energy storage, these pyrolyzed samples, particularly those treated with HF, demonstrate high specific surface area and increased microporosity, leading to excellent supercapacitor performance. A specific capacitance of 213 F/g with a capacity retention of 90% for up to 2100 cycles has been reported for such materials.

Table 2: Electrochemical Performance of N-Doped Carbon from I-R-S Gels

ApplicationMaterial (Pyrolysis Temp.)Peroxide Yield (%) (for ORR)Specific Capacitance (F/g)Capacity Retention (%)Cycles (for Supercapacitors)
ElectrocatalysisN-doped carbon (600 °C)~91 (2e- pathway)N/AN/AN/A
Energy StorageN-doped carbon (HF treated)N/A213902100

Data derived from.

Resorcinol-formaldehyde derived carbon xerogels (CXs) are also widely recognized as materials for energy storage, attracting attention as adsorbents and catalyst supports due to their tunable structures and textures. These materials can achieve high specific surface areas, with some reaching up to 2076 m²/g and specific capacitance of 320 F/g at 1 A/g.

Hybrid Organic-Inorganic Materials

The versatility of resorcinol-acetone chemistry extends to the creation of hybrid organic-inorganic materials, which combine the properties of both components for enhanced functionality.

Iminium-Bridged Resorcinol-Silane Gel Networks Utilizing Acetone

The synthesis of iminium-bridged resorcinol-silane (I-R-S) gel networks showcases acetone's critical role in forming hybrid organic-inorganic structures. These networks are formed by the reaction of resorcinol with 3-aminopropyl triethoxysilane (APTES) in the presence of acetone under ambient conditions. Acetone not only acts as a solvent for the precursors but also participates as a reactant. It reacts with the amine group present in APTES to form imine functionalities, which subsequently react with resorcinol to establish the I-R-S gel networks.

Ambient pressure drying of these gels yields monolithic structures with minimal shrinkage and cracks, eliminating the need for conventional supercritical drying. The physical properties of these gels include bulk densities of 0.90 g/cm³ and skeletal densities of 1.23 g/cm³. Furthermore, the I-R-S gels exhibit hydrophobic characteristics, with contact angles ranging between 99 and 103°.

Table 3: Physical Properties of Iminium-Bridged Resorcinol-Silane Gels

PropertyValue
Bulk Density0.90 g/cm³
Skeletal Density1.23 g/cm³
Contact Angle99–103° (hydrophobic)

Data derived from.

Fabrication and Characterization of Silica-Containing N-Doped Carbon Composites

The I-R-S gel networks serve as precursors for silica-containing N-doped carbon composites. Upon pyrolysis at temperatures such as 600, 800, and 1000 °C, the I-R-S gels undergo transformation into silica-containing N-doped carbon. This transformation is confirmed by analytical techniques such as X-ray photoelectron spectroscopy (XPS). The silica component can then be selectively removed through treatment with hydrofluoric acid (HF), leading to the formation of porous N-doped carbon materials.

In other approaches to silica-carbon composites, acetone can also serve as a solvent. For example, in the production of organic silicon-based composites from resorcinol, formaldehyde, and silanes like TEOS and AEAPTES, acetone is used as the solvent. The molar ratio of acetone to resorcinol can be varied to influence the properties of the resulting silica-organic gels, which, after heat treatment and pyrolysis, yield silica-carbon composites with controlled textural parameters.

Resorcinol Derivatives in Advanced Functional Materials

Resorcinol, a versatile dihydroxybenzene, is a key raw material in the synthesis of a wide array of advanced functional materials due to its reactive hydroxyl groups. Its chemistry provides opportunities for developing technologies in organic, polymer, agricultural, and pharmaceutical fields.

In the context of acetone, the direct polymerization of resorcinol with acetone yields a copolymer with repeating units including isopropylidene bridged-resorcinol, chromane rings, and spiro-shaped double chromane rings scribd.comwikipedia.org. This resorcinol-acetone copolymer is of interest for the development of plastic materials such as thermosets, adhesives, and coatings, as well as precursors for carbon materials scribd.comwikipedia.org.

Beyond direct reaction with acetone, resorcinol is a critical ingredient in various advanced materials:

Polymers and Resins: Resorcinol is essential in synthesizing resorcinol-formaldehyde (RF) polymers and carbon xerogels (CXs), which find applications in catalysis, energy storage, and environmental remediation. RF polymers exhibit excellent photocatalytic properties, while CXs, with their porous structures, function as effective adsorbents and catalyst supports.

Adhesives and Coatings: Resorcinol is a critical raw material for reinforced rubber product adhesion systems, improving the bonding of natural and synthetic rubber to various fibers and steel in tires and industrial products. It is also a key ingredient in wood bonding adhesives requiring room temperature cure and waterproof performance.

Specialty Chemicals: Resorcinol serves as an essential raw material for numerous specialty chemicals, including ultraviolet light absorbers, fire retardants, polycarbonates, agricultural chemicals, urethane (B1682113) elastomers, and dyestuffs. Its meta-substitution provides unique properties to polymers, such as enhanced weatherability in thermoplastic polyestercarbonates.

The ability of acetone to act as both a solvent and a reactant in specific resorcinol-based syntheses, particularly in the formation of iminium-bridged silane (B1218182) networks and direct copolymers, highlights its importance in expanding the scope of resorcinol-derived advanced functional materials.

Host-Guest Chemistry Applications involving Calixresorcinarenes derived from Resorcinol and Aldehydes

Calixresorcinarenes are a class of macrocyclic host molecules characterized by a distinctive bowl-shaped molecular cavity arxiv.orgresearchgate.net. These compounds are typically synthesized in high yields through the acid-catalyzed condensation reaction between resorcinol and various aldehydes arxiv.orgresearchgate.netuii.ac.idmdpi.com. The formation of a methylene (B1212753) or methine bridge connecting the resorcinol units is a key indicator of successful calixresorcinarene synthesis, often confirmed by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which shows vibrations of the methylene bridge around 1400 cm⁻¹ and the absence of the aldehyde group uii.ac.id.

The unique geometric structure and synthetic adaptability of calixresorcinarenes make them exceptionally well-suited for host-guest chemistry arxiv.orguii.ac.idmdpi.com. This field explores the non-covalent interactions between a host molecule (calixresorcinarene) and a guest molecule, leading to the formation of host-guest complexes arxiv.orgmdpi.com.

Detailed Research Findings and Applications:

Molecular Recognition and Sensing: Calixresorcinarenes exhibit remarkable capabilities in molecular recognition, enabling them to selectively bind to various guest molecules arxiv.orgmdpi.com. This property is exploited in sensor design, where they can be employed for the recognition of amines and ammonium (B1175870) ions researchgate.net. For instance, chromogenic calix wikipedia.orgresorcinarene derivatives have been synthesized and investigated for their recognition characteristics towards different amines and ammonium ions, demonstrating interactions with compounds like cetyltrimethylammonium bromide (CTAB) researchgate.net.

Catalysis and Extraction: Beyond sensing, calixresorcinarenes have found utility as catalysts, sunscreens, heavy metal extractants, inorganic material crust inhibitors, and heavy metal adsorbents uii.ac.id. Their ability to encapsulate or interact with specific ions and molecules makes them effective in separation processes, such as the extraction of heavy metals from solutions uii.ac.id.

Biomolecular Interactions and Drug Delivery: The capacity of calixresorcinarenes to form stable complexes with biomolecules has garnered significant interest arxiv.orgresearchgate.net. They are being explored in the development of biosensors for proteins, enzymes, and antibodies researchgate.net. Furthermore, their amphiphilic nature and ability to accommodate various guest molecules within their cavities make them promising candidates in drug design and controlled drug delivery systems, potentially acting as carriers for drugs like imatinib, paclitaxel, and temozolomide (B1682018) arxiv.orgresearchgate.net.

Resorcinol-based Epoxy Resins and Acrylate (B77674) Oligomers for Photocurable Systems

Resorcinol chemistry plays a pivotal role in the development of advanced polymer and coating technologies, particularly in the realm of epoxy resins and acrylate oligomers nih.govresearchgate.net. These materials are highly valued for their performance characteristics in various applications.

Resorcinol-based Epoxy Resins: A prominent example is diglycidyl resorcinol ether (RDGE), an aromatic organic chemical compound and a glycidyl (B131873) ether derived from resorcinol wikipedia.org. RDGE is frequently utilized in epoxy resin systems as a reactive diluent and modifier wikipedia.org. Its incorporation helps in reducing the viscosity of epoxy resins, which is beneficial for processing and application in coatings, sealants, adhesives, and elastomers wikipedia.orgwikipedia.org.

Resorcinol-based Acrylate Oligomers for Photocurable Systems: Resorcinol-based epoxy resins can be further modified through acrylation to yield resorcinol epoxy acrylate (REA) oligomers nih.govresearchgate.netacs.orgnih.govresearchgate.net. These oligomers are central to the development of photocurable systems, which offer several distinct advantages over traditional thermal curing methods.

Key Advantages and Research Findings in Photocurable Systems:

Rapid Curing and Energy Efficiency: Photocurable resins, including those based on resorcinol epoxy acrylates, exhibit rapid curing rates when exposed to UV light nih.govresearchgate.netacs.orgnih.govresearchgate.net. This fast reaction translates into significant energy efficiency and reduced production cycle times nih.govresearchgate.netacs.orgnih.govresearchgate.netgoogle.com.

Environmental Benefits: These systems are characterized by low volatile organic compound (VOC) emissions, contributing to more environmentally friendly manufacturing processes compared to traditional solvent-based systems nih.govresearchgate.netacs.orgnih.govresearchgate.net.

Enhanced Material Properties: Resorcinol-based epoxy acrylate resins are recognized as high-performance materials nih.govresearchgate.net. They offer high strength, good thermal stability, and excellent chemical resistance nih.govresearchgate.netacs.orgnih.govresearchgate.net. The higher degree of unsaturation (acrylate functional groups) in REA oligomers, compared to conventional bisphenol A epoxy acrylates, leads to optimal cross-linking during the curing process nih.govresearchgate.net.

Applications in Additive Manufacturing: These photocurable resins are particularly relevant for advanced manufacturing techniques such as stereolithography (SLA) 3D printing nih.govresearchgate.netacs.orgnih.govresearchgate.net. Research has demonstrated the successful application of resorcinol epoxy acrylate oligomers in formulating resins compatible with SLA 3D printers, enabling the creation of fiber-reinforced composite objects nih.govresearchgate.netacs.orgnih.govresearchgate.net. Studies have shown that optimized resorcinol systems can achieve flexural modulus values comparable to or higher than those of petroleum-based resins, indicating their potential as sustainable alternatives mdpi.com.

The integration of resorcinol-based epoxy resins and acrylate oligomers into photocurable systems represents a significant advancement in materials science, offering high-performance solutions for diverse industrial applications.

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